molecular formula C15H15N3O2 B4733153 N-{3-[(anilinocarbonyl)amino]phenyl}acetamide

N-{3-[(anilinocarbonyl)amino]phenyl}acetamide

Cat. No. B4733153
M. Wt: 269.30 g/mol
InChI Key: DBIAYAXRIXALPJ-UHFFFAOYSA-N
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Description

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a monoisotopic mass of 193.085129 Da . The compound is also known by other names such as "Acetamide, N-[3-[(aminocarbonyl)amino]phenyl]-" .


Molecular Structure Analysis

The molecular structure of “N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI code for the compound is 1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” are not available, it’s worth noting that amines, such as phenylamine, can act as nucleophiles in various reactions . More research would be needed to provide a detailed chemical reactions analysis for this specific compound.


Physical And Chemical Properties Analysis

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” has a molecular weight of 193.21 . The compound’s InChI code is 1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) .

Scientific Research Applications

Medicinal Chemistry

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” and its derivatives play a significant role in medicinal chemistry. They are used in the design and development of new pharmaceutical compounds. These compounds are studied for their utilization as drugs and their biological effects .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which may include “N-{3-[(anilinocarbonyl)amino]phenyl}acetamide”, have been synthesized and studied for their analgesic activity. Some of these compounds have shown good analgesic activity, comparable or even superior to paracetamol .

Antimicrobial Activity

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” derivatives have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Agents

These compounds have also been studied as prospective antimicrobial and antiproliferative agents. They have shown promising results against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Modelling

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” and its derivatives have been used in molecular modelling studies. These studies are carried out to understand the binding mode of active compounds with receptors .

Synthesis of Organic Heterocycles

“N-{3-[(anilinocarbonyl)amino]phenyl}acetamide” and its derivatives have been used in the synthesis of various organic heterocycles. This is part of the efforts to evolve better chemotherapeutic agents .

properties

IUPAC Name

N-[3-(phenylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIAYAXRIXALPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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